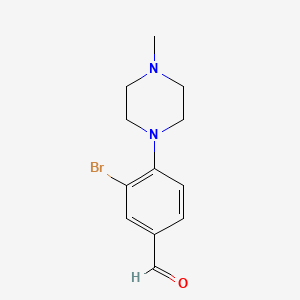

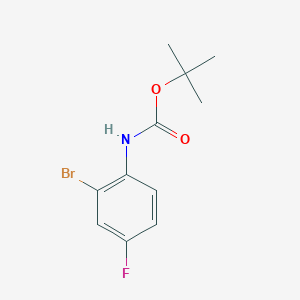

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

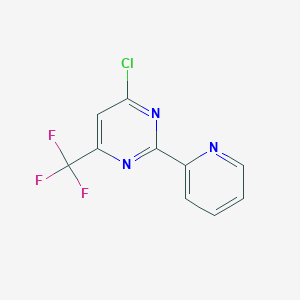

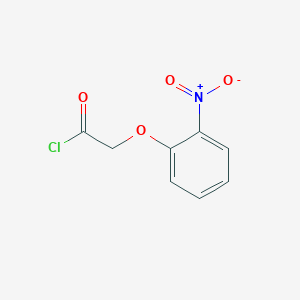

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing a hydrogen atom with an alkyl or aryl group, in this case, tert-butyl. The specific compound also contains a bromine and a fluorine atom on the aromatic ring, which may influence its reactivity and physical properties 910.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . In another study, tert-butyl carbamates were synthesized via lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, tert-butyl carbamates have been obtained through Suzuki cross-coupling reactions , and by condensation reactions under basic conditions10. These methods demonstrate the versatility in synthesizing tert-butyl carbamates and their derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl carbamates have been studied using various computational methods, including density functional theory (DFT) and Hartree-Fock (HF) calculations . These studies provide insights into the optimized geometric parameters, such as bond lengths and angles, and help in the assignment of vibrational frequencies. The computational results are often validated by comparison with experimental data, such as FT-IR spectra and X-ray diffraction studies 10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can act as intermediates in the synthesis of biologically active compounds , and can be deprotected under mild conditions using aqueous phosphoric acid, which is an environmentally benign reagent . The deprotection reaction is selective and preserves the stereochemical integrity of the substrates. Furthermore, tert-butyl carbamates can be transformed into other functional groups, such as hydroxylamines, through reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of substituents like bromine and fluorine atoms can affect properties such as solubility, boiling point, and stability. For example, tert-butyl carbamates with electron-withdrawing groups like fluorine may exhibit increased resistance to hydrolysis and enhanced thermal stability9. The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can determine the compound's reactivity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Application 1: Ketoreductase-assisted synthesis

- Summary of the Application: This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process involves the reduction of tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate .

- Methods of Application: The best ketoreductases for this biotransformation were found to be ES-KRED-213 and KRED-P1-H01 . The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .

- Results or Outcomes: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

Application 2: Synthesis of N-Boc-protected anilines

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKKPWHZRLYHGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463853 |

Source

|

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-bromo-4-fluorophenyl)carbamate | |

CAS RN |

384793-18-4 |

Source

|

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)